3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9BrF3N It is a derivative of benzylamine, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine typically involves multiple steps:
Methylation: The addition of a methyl group can be carried out using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine and methyl groups.
3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups but lacks the bromine and methyl groups.
3-Bromo-4-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3 |
InChI Key |
MSPFVIIDXVPMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.